6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine
Overview
Description
6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C8H6F4N2O2 and a molecular weight of 238.14 g/mol This compound is known for its unique structure, which includes difluoromethoxy and difluoro groups attached to a benzamidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzamidine Core: The benzamidine core can be synthesized through the reaction of an appropriate benzaldehyde derivative with ammonia or an amine under acidic conditions.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.
Introduction of Difluoro Groups: The difluoro groups are typically introduced through halogenation reactions using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and difluoro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamidines with various functional groups.
Scientific Research Applications
6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine
- 6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamide
- 6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzonitrile
Uniqueness
6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(difluoromethoxy)-2,3-difluoro-N'-hydroxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O2/c9-3-1-2-4(16-8(11)12)5(6(3)10)7(13)14-15/h1-2,8,15H,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGFYYBTJXNQHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)C(=NO)N)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699625 | |
Record name | 6-(Difluoromethoxy)-2,3-difluoro-N'-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221202-20-6 | |
Record name | 6-(Difluoromethoxy)-2,3-difluoro-N'-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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